2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
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Overview
Description
2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is an organic compound that features a combination of fluorinated aromatic rings and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves the reaction of 2,4-difluoroaniline with ethyl 4-ethoxyphenylacetate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
- 2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-methoxyphenyl)acetate
- 2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate
Uniqueness
2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is unique due to its specific combination of fluorinated aromatic rings and ester functionalities. This structural arrangement imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
[2-(2,4-difluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO4/c1-2-24-14-6-3-12(4-7-14)9-18(23)25-11-17(22)21-16-8-5-13(19)10-15(16)20/h3-8,10H,2,9,11H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBWKHCDOQSICB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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